4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide
Overview
Description
4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.17835828 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the catalytic synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline, from yn-1-ones, showcasing the versatility of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process is instrumental in producing compounds with potential applications in drug development and organic materials (Bacchi et al., 2005).
Biological Activity of Derivatives
Another avenue of research explores the antibacterial and antifungal properties of thiophene-3-carboxamide derivatives, highlighting the potential of these compounds in developing new antimicrobial agents. The study provides insights into the molecular structure-activity relationships, essential for designing effective antimicrobials (Vasu et al., 2005).
Optically Active Polyamides
Investigations into optically active polyamides derived from L-tartaric acid reveal applications in materials science, particularly in creating polymers with significant optical activity. These findings are pivotal for developing new materials with specific chiral properties, useful in various technological applications (Bou et al., 1993).
Organogel Formation
Research into perylenetetracarboxylic diimide compounds substituted with hydrophobic and hydrophilic groups unveils their ability to form fluorescent organogels. This study is crucial for the design and development of new organogels based on perylenetetracarboxylic diimides, with potential applications in optoelectronics and sensing technologies (Wu et al., 2011).
Anticancer Compound Development
Efforts in synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluating their cytotoxic activities against Ehrlich Ascites Carcinoma cells underscore the potential of these compounds in cancer research. The structural characterization and biological activity screening of these compounds are vital for discovering new anticancer agents (Hassan et al., 2014).
Polymorphic Modifications for Hypertension
The discovery of polymorphic modifications of a specific 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties opens new pathways in hypertension treatment research. Understanding these modifications' crystal structures and properties could lead to the development of new hypertension remedies (Shishkina et al., 2018).
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N-(2-methoxyethyl)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-25-13-11-22(15-20-6-3-12-26-20)21(24)18-5-2-4-17(14-18)16-7-9-19(23)10-8-16/h2,4-5,7-10,14,20,23H,3,6,11-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNRUPOCFGGMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCCO1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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